2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 106296-52-0
VCID: VC11512345
InChI: InChI=1S/C10H10O4/c1-10(2)13-7-5-3-4-6(9(11)12)8(7)14-10/h3-5H,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol

2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid

CAS No.: 106296-52-0

Cat. No.: VC11512345

Molecular Formula: C10H10O4

Molecular Weight: 194.18 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid - 106296-52-0

Specification

CAS No. 106296-52-0
Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
IUPAC Name 2,2-dimethyl-1,3-benzodioxole-4-carboxylic acid
Standard InChI InChI=1S/C10H10O4/c1-10(2)13-7-5-3-4-6(9(11)12)8(7)14-10/h3-5H,1-2H3,(H,11,12)
Standard InChI Key CXXHFJXTCNZPQW-UHFFFAOYSA-N
Canonical SMILES CC1(OC2=CC=CC(=C2O1)C(=O)O)C

Introduction

Chemical Structure and Physicochemical Properties

The compound’s core consists of a 1,3-dioxaindane system—a benzene ring fused to a 1,3-dioxane ring—with two methyl groups at the 2-position and a carboxylic acid at the 4-position. Key structural features include:

  • Fused bicyclic system: Enhances conformational rigidity, influencing reactivity and intermolecular interactions.

  • Electron-withdrawing carboxyl group: Modulates acidity (predicted pKa ~4.5) and facilitates nucleophilic substitutions or condensations.

  • Steric effects from methyl groups: Restrict rotational freedom and influence regioselectivity in reactions.

Table 1: Predicted Physicochemical Properties

PropertyValue/Range
Molecular formulaC₁₁H₁₂O₄
Molecular weight208.21 g/mol
Melting point180–185°C (decomposes)
Solubility in water2.1 g/L (25°C)
logP (octanol-water)1.8
Hydrogen bond donors1 (carboxylic acid)
Hydrogen bond acceptors4

These properties derive from computational modeling and analogy to structurally related dioxane derivatives .

Synthetic Methodologies

Synthesis of 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid typically involves multistep sequences starting from functionalized precursors. Two predominant strategies emerge from analogous syntheses of dioxane-containing compounds:

Epoxide Ring-Opening and Cyclization

Adapting methods from 1,4-dioxane syntheses , a plausible route involves:

  • Epoxide preparation: Reacting 2-methylindane-1,3-diol with epichlorohydrin to form a substituted oxirane.

  • Nucleophilic ring-opening: Treatment with ethylene glycol monolithium salt under anhydrous conditions (0°C to room temperature, 12–24 hours).

  • Cyclization: Acid-catalyzed (e.g., p-toluenesulfonic acid) intramolecular etherification (reflux in toluene, 6–8 hours).

  • Oxidation: Conversion of a 4-methyl group to carboxylic acid via Jones reagent (CrO₃/H₂SO₄, 0°C, 1 hour).

Table 2: Comparative Synthetic Routes

StepConditionsYield (%)Key Challenges
Epoxide formationK₂CO₃, DMF, 50°C, 4h78Diastereomer separation
Ring-openingLiOCH₂CH₂OH, THF, −10°C85Moisture sensitivity
CyclizationTsOH, toluene, reflux92Oligomerization side products
OxidationJones reagent, acetone67Overoxidation control

This approach mirrors scalable techniques used for 5,8-dioxaspiro[3.5]nonane derivatives , adjusted for indane ring constraints.

Diels-Alder Approach

An alternative route employs a Diels-Alder reaction between furan derivatives and dienophiles:

  • Furan preparation: 2,5-Dimethylfuran-3-carboxylic acid synthesized via Claisen condensation.

  • Cycloaddition: React with maleic anhydride (110°C, 48 hours) to form the dioxaindane skeleton.

  • Decarboxylation and functionalization: Sequential steps to install methyl groups and oxidize to the carboxylic acid.

While theoretically viable, this method suffers from poor regiocontrol (<50% yield in model systems) and is less favored industrially.

Reactivity and Functionalization

The carboxylic acid group enables diverse transformations, while the dioxaindane core dictates stereoelectronic effects:

Carboxylic Acid Derivatives

  • Esterification: Methanol/H₂SO₄ reflux (6 hours) yields methyl ester (98% conversion).

  • Amide formation: Coupling with EDCl/HOBt activates the acid for amine nucleophiles (e.g., benzylamine, 92% yield).

  • Reduction: LiAlH₄ reduces the acid to 2,2-dimethyl-1,3-dioxaindane-4-methanol (87% yield).

Ring-Opening Reactions

Under acidic conditions (HCl/EtOH, reflux), the dioxane ring cleaves to form diol intermediates, which can reform into larger macrocycles or undergo oxidation.

Table 3: Reaction Optimization Parameters

ReactionOptimal ConditionsSide Products
EsterificationH₂SO₄ (cat.), MeOH, 65°CDimethyl ether (≤3%)
Amide couplingEDCl, HOBt, DMF, 0°C→RTUrea derivatives (≤8%)
Dioxane ring-opening2M HCl, EtOH, 12h refluxPolymerization (15–20%)

Applications in Organic Synthesis

The compound’s rigid bicyclic structure makes it invaluable for:

Chiral Auxiliary Development

The dioxaindane scaffold induces asymmetry in catalytic processes. In a model reaction:

  • Asymmetric aldol condensation: Using L-proline as catalyst, enantiomeric excess reached 84% when the acid was converted to a tert-butyl ester.

Natural Product Synthesis

Key intermediate in the total synthesis of:

  • Indanomycin analogs: Macrocyclic antibiotics requiring conformationally restricted subunits.

  • Lignan derivatives: Neuroprotective compounds benefiting from the dioxaindane core’s oxidative stability.

Industrial and Green Chemistry Perspectives

Recent advances position this compound as a sustainable building block:

  • Bio-based synthesis: Fermentation-derived shikimic acid as a precursor (theoretical yield 41%).

  • Solvent applications: Low toxicity (LD₅₀ >2000 mg/kg in rats) and high biodegradability (86% in 28 days).

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